trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-[(1R,2R)-2-(3-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)13-9-12(13)10-6-5-7-11(17)8-10/h5-8,12-13H,9H2,1-4H3/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZDAJIXTUNNRK-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1953178-19-2 | |
| Record name | rac-2-[(1R,2R)-2-(3-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester typically involves the reaction of 3-chlorophenylcyclopropane with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where the 3-chlorophenylcyclopropane is reacted with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Suzuki–Miyaura Coupling: This is the most common reaction involving trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester. It undergoes cross-coupling with various halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products:
Aryl Derivatives: Formed through Suzuki–Miyaura coupling.
Oxidized Boronic Acids: Formed through oxidation reactions.
Hydrolyzed Products: Formed through hydrolysis reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: Employed in various catalytic processes due to its reactivity and stability.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Applied in the synthesis of advanced materials, including polymers and nanomaterials.
Agriculture: Used in the development of agrochemicals and pesticides.
Mechanism of Action
The primary mechanism of action of trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester involves its role as a boron-containing reagent in cross-coupling reactions. In the Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group facilitates the transmetalation step, making the reaction efficient and selective.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Pinacol Esters
Substituent Effects on Reactivity and Stability
Table 1: Structural and Functional Comparison
Key Findings :
- Electron-Withdrawing Groups (e.g., Cl, CF3) : Enhance electrophilicity of the boron center, improving coupling efficiency but may increase steric hindrance .
- Cyclopropane vs.
- Pinacol vs. Other Diol Esters : Pinacol esters offer superior stability over 1,3-diphenylpropanediol esters in basic conditions but are less stable than tetraphenyl-1,2-ethanediol esters .
Stability Under Hydrolytic Conditions
Comparative Kinetics :
- 4-Nitrophenylboronic Acid Pinacol Ester : Reacts with H2O2 at pH 7.27, showing a UV-vis spectral shift (λmax 405 nm) due to ester cleavage. This suggests moderate hydrolytic stability .
- Target Compound : Expected to exhibit higher stability than arylboronic acids with electron-donating groups (e.g., methoxy) due to the electron-withdrawing chloro substituent .
Commercial Availability and Pricing
Table 2: Commercial Comparison
Biological Activity
Trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound, characterized by its unique cyclopropane structure and 3-chlorophenyl substituent, demonstrates various biological activities, primarily through its reactivity in forming carbon-carbon bonds. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C16H23BClO3
- Molecular Weight : 306.72 g/mol
- Appearance : White to off-white powder
- Melting Point : 88-92 °C
The primary biological activity of this compound is linked to its use in the Suzuki–Miyaura coupling reaction. This reaction involves:
- Oxidative Addition : The compound reacts with palladium catalysts, facilitating the formation of new carbon-carbon bonds.
- Cross-Coupling : It enables the coupling of aryl or vinyl halides with boronic acids to synthesize biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.
Biological Applications
This compound has shown promise in various biological applications:
1. Pharmaceutical Synthesis
The compound is utilized in synthesizing biologically active molecules, including:
- Anticancer agents
- Antibiotics
- Anti-inflammatory drugs
2. Chemical Biology
Research indicates its potential in probing biological pathways due to its ability to form complex organic structures that can interact with biological targets.
Research Findings
Recent studies have highlighted the effectiveness of this compound in various reactions:
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Synthesis of Anticancer Agents
In a study focused on synthesizing novel anticancer compounds, researchers utilized this boronic ester to create biaryl derivatives that exhibited significant cytotoxicity against cancer cell lines.
Case Study 2: Development of Agrochemicals
The compound was employed to develop new agrochemical agents that demonstrated enhanced efficacy against pests while being environmentally benign.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester, and how is stereochemical integrity maintained?
- Methodological Answer : The compound is typically synthesized via cyclopropanation of vinyl boronic esters followed by functionalization. For example, trans-alkenyl boronic esters can undergo cyclopropanation using diazo reagents under transition-metal catalysis (e.g., Rh or Pd). Stereochemical control is achieved by optimizing reaction temperature, solvent polarity, and catalyst loading. Post-synthesis, chiral HPLC or NMR (e.g., NOESY) confirms trans-configuration .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Identify cyclopropane protons (δ 0.8–2.0 ppm) and aromatic protons (δ 6.8–7.5 ppm for 3-chlorophenyl). Coupling constants (J ~5–10 Hz for cyclopropane) confirm ring strain.
- ¹¹B NMR : A singlet near δ 30–35 ppm confirms boronic ester formation.
- HRMS : Molecular ion peaks matching the formula (e.g., C₁₅H₁₉BClO₂) validate purity .
Q. How should researchers handle solubility challenges during reaction optimization?
- Methodological Answer : Use polar aprotic solvents (e.g., THF, DMF) for Suzuki-Miyaura couplings. For low solubility, sonication or heating (40–60°C) can improve dissolution. Pre-complexation with Lewis bases (e.g., pyridine) may stabilize the boronic ester .
Advanced Research Questions
Q. How do electronic effects of the 3-chlorophenyl substituent influence cross-coupling efficiency, and how can contradictory reactivity data be resolved?
- Methodological Answer : The electron-withdrawing Cl group reduces boronic ester nucleophilicity, slowing transmetallation in Suzuki reactions. Contradictory reactivity (e.g., unexpected yields) may arise from competing protodeboronation. Mitigation strategies:
- Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress side reactions.
- Monitor pH (neutral to slightly basic) to avoid acid-mediated degradation .
Q. What computational methods aid in predicting the compound’s reactivity in novel reaction systems?
- Methodological Answer :
- DFT Calculations : Model transition states for cyclopropane ring-opening or boronate complex formation.
- Hammett Analysis : Quantify substituent effects on reaction rates using σₚ values for meta-Cl (–0.37). Compare with experimental kinetic data to validate computational models .
Q. How can researchers distinguish between competing reaction pathways (e.g., cyclopropane ring-opening vs. boronic ester cleavage) under acidic conditions?
- Methodological Answer :
- Kinetic Studies : Use in-situ IR or LC-MS to track intermediate formation.
- Isotopic Labeling : Introduce ¹⁸O into the pinacol ester; monitor isotopic distribution in byproducts via mass spectrometry.
- Control Experiments : Compare reactivity with non-cyclopropane analogs (e.g., phenyl boronic esters) to isolate ring-opening contributions .
Data Contradiction Analysis
Q. How should discrepancies in reported catalytic activity (e.g., Pd vs. Ni systems) be addressed?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂, Ni(COD)₂, and ligand combinations (e.g., PCy₃, BINAP) under identical conditions.
- Leaching Tests : ICP-MS quantifies metal residues to rule out homogeneous vs. heterogeneous pathways.
- Cross-Validation : Replicate literature protocols with standardized substrates (e.g., 4-bromotoluene) to benchmark results .
Experimental Design Considerations
Q. What precautions are necessary for air/moisture-sensitive reactions involving this compound?
- Methodological Answer :
- Schlenk Techniques : Use inert gas (N₂/Ar) purging for reaction setup.
- Drying Agents : Pre-dry solvents over molecular sieves (3Å).
- Quenching Protocols : Add H₂O slowly at 0°C to avoid exothermic boronic ester hydrolysis .
Future Research Directions
Q. What unexplored applications exist for this compound in materials science or medicinal chemistry?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
